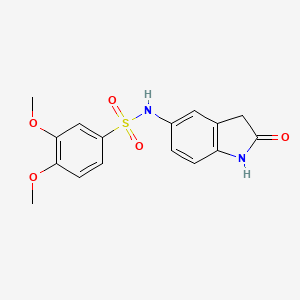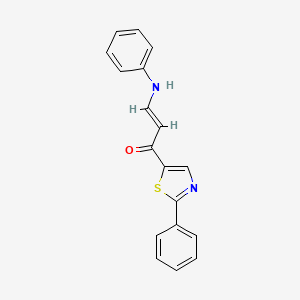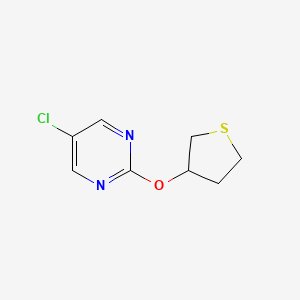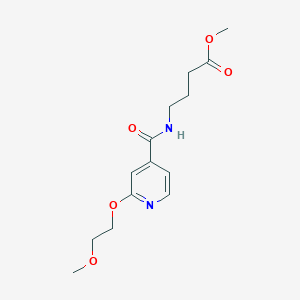![molecular formula C19H18N2O4 B2380038 1-[(2-Methoxyphenyl)methyl]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 341967-15-5](/img/structure/B2380038.png)
1-[(2-Methoxyphenyl)methyl]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Methoxyphenyl)methyl]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione is a complex organic compound with the molecular formula C19H18N2O4 This compound is known for its unique structure, which includes an imidazolidine ring substituted with methoxyphenyl and methylphenyl groups
Vorbereitungsmethoden
The synthesis of 1-[(2-Methoxyphenyl)methyl]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazolidine ring: This can be achieved by reacting appropriate amines with carbonyl compounds under acidic or basic conditions.
Substitution reactions: The methoxyphenyl and methylphenyl groups are introduced through substitution reactions, often using halogenated precursors and metal catalysts to facilitate the process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial production methods may involve optimization of these steps to enhance efficiency and scalability, often incorporating continuous flow reactors and automated systems to streamline the process.
Analyse Chemischer Reaktionen
1-[(2-Methoxyphenyl)methyl]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of electron-withdrawing groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1-[(2-Methoxyphenyl)methyl]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1-[(2-Methoxyphenyl)methyl]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in enzymatic reactions, receptor binding, or other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
1-[(2-Methoxyphenyl)methyl]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione can be compared with other similar compounds, such as:
1-[(3-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione: This compound lacks the additional methyl group on the phenyl ring, which can affect its reactivity and binding properties.
1-[(2-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione: Similar in structure but without the methyl substitution, leading to differences in chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13-6-5-7-14(10-13)11-20-17(22)18(23)21(19(20)24)12-15-8-3-4-9-16(15)25-2/h3-10H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSUKDJAIDHGCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C(=O)N(C2=O)CC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2379956.png)


![5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2379961.png)



![methyl N-[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B2379968.png)


![2-(Perfluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium tetrafluoroborate](/img/structure/B2379975.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2379978.png)
